

Spectroscopic Profile of Tetrabutylammonium Cyanate: A Technical Guide

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Compound of Interest

Compound Name: Tetrabutylammonium cyanate

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This technical guide provides a comprehensive overview of the spectroscopic data for **tetrabutylammonium cyanate**, a quaternary ammonium salt with applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

Tetrabutylammonium cyanate ($(C_4H_9)_4N^+OCN^-$) is a versatile reagent utilized in various organic reactions. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and mechanistic studies. This guide presents a compilation of expected spectroscopic data based on the well-established characteristics of the tetrabutylammonium cation and the cyanate anion.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for **tetrabutylammonium cyanate**.

NMR Spectroscopy

Table 1: Predicted 1H NMR Spectroscopic Data for Tetrabutylammonium Cation in $CDCl_3$

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.2-3.4	Triplet (t)	8H	α -CH ₂ (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)
~1.5-1.7	Sextet (m)	8H	β -CH ₂ (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)
~1.3-1.5	Sextet (m)	8H	γ -CH ₂ (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)
~0.9-1.0	Triplet (t)	12H	δ -CH ₃ (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Tetrabutylammonium Cyanate** in CDCl₃

Chemical Shift (δ) ppm	Assignment
~58-59	α -C (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)
~24-25	β -C (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)
~19-20	γ -C (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)
~13-14	δ -C (-N-CH ₂ -CH ₂ -CH ₂ -CH ₃)
~125-130	OCN ⁻

Note: The chemical shift of the cyanate anion in ¹³C NMR can be broad and is dependent on the solvent and concentration.

IR Spectroscopy

Table 3: Predicted IR Absorption Bands for **Tetrabutylammonium Cyanate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2870	Strong	C-H stretching (asymmetric and symmetric) of butyl groups
~2165-2090	Very Strong, Sharp	N≡C stretching of the cyanate anion (OCN ⁻)[1][2]
~1470-1450	Medium	C-H bending (scissoring) of CH ₂ groups
~1380	Medium	C-H bending (umbrella) of CH ₃ groups
~900-700	Medium-Weak	C-N stretching and C-C skeletal vibrations

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for **Tetrabutylammonium Cyanate**

Mode	m/z	Ion	Notes
Positive Ion	242.28	[(C ₄ H ₉) ₄ N] ⁺	Tetrabutylammonium cation[3]
Negative Ion	42.01	[OCN] ⁻	Cyanate anion

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra can be acquired on a standard NMR spectrometer (e.g., 300-600 MHz). The sample is prepared by dissolving approximately 5-10 mg of **tetrabutylammonium cyanate** in a deuterated solvent (e.g., chloroform-d, acetonitrile-d₃, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR, standard acquisition

parameters are used. For ^{13}C NMR, a proton-decoupled sequence is employed to obtain singlets for each unique carbon atom.

IR Spectroscopy

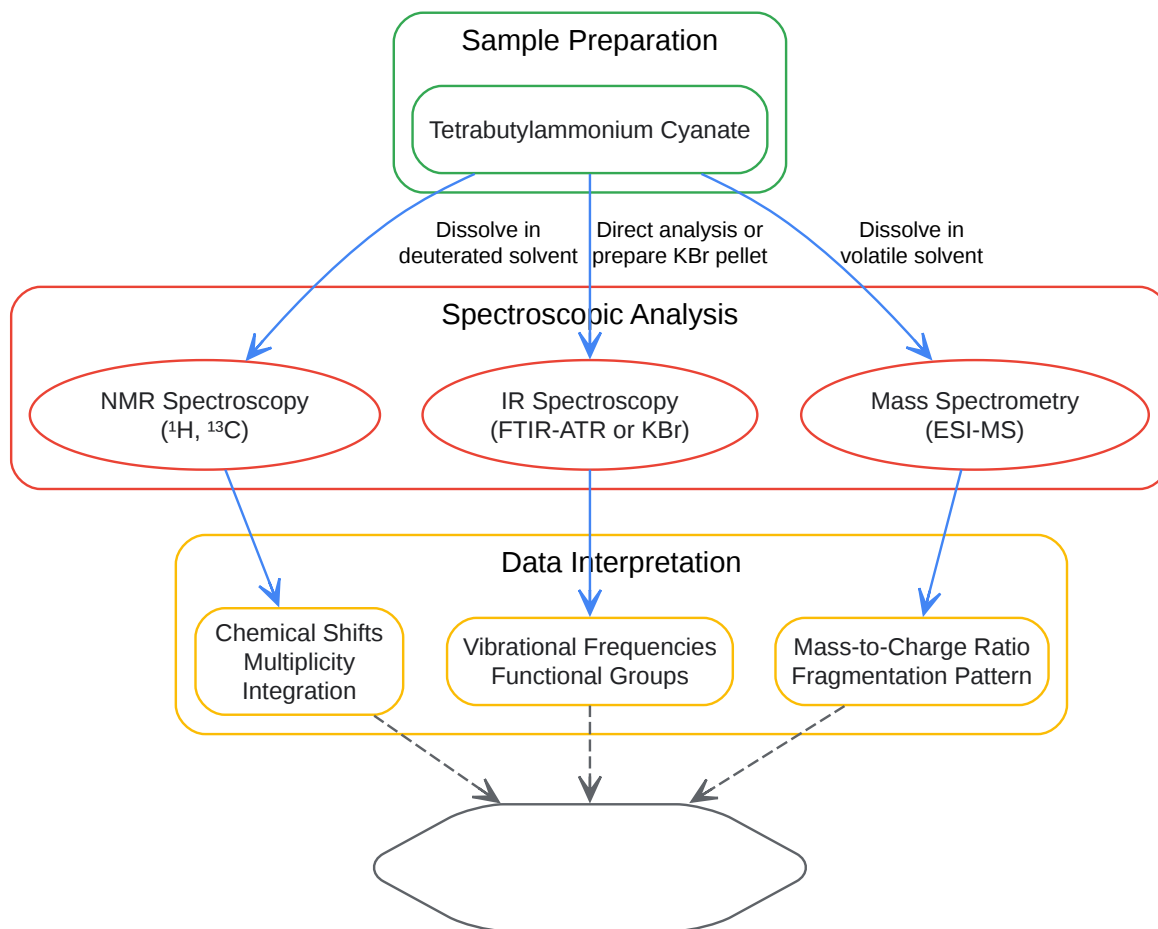
Infrared spectra can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Mass Spectrometry

Mass spectra can be acquired using an electrospray ionization (ESI) mass spectrometer. The sample is prepared by dissolving a small amount of **tetrabutylammonium cyanate** in a suitable solvent such as methanol or acetonitrile. The solution is then introduced into the ESI source via direct infusion or through a liquid chromatography system. For positive ion mode, the spectrometer is set to detect positively charged ions, where the tetrabutylammonium cation ($[(\text{C}_4\text{H}_9)_4\text{N}]^+$) is expected as the base peak. For negative ion mode, the instrument is set to detect negatively charged ions, where the cyanate anion ($[\text{OCN}]^-$) would be observed.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis of **tetrabutylammonium cyanate** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic analysis of **tetrabutylammonium cyanate**.

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